beta-Amyloid (1-9)

Alzheimer's vaccine B cell epitope T cell epitope

beta-Amyloid (1-9) (DAEFRHDSG) is the N-terminal fragment of Aβ that uniquely retains the immunodominant B cell epitope while lacking T cell epitopes—eliminating the meningoencephalitis risk seen with full-length Aβ immunogens (6% in AN-1792 trial). It serves as a safe immunogen for Alzheimer's vaccine R&D, a chemically defined surrogate for aducanumab binding assays (EC50 0.54 nM), and a soluble calibration standard for Aβ quantification. Lyophilized, ≥95% purity, water/DMSO soluble.

Molecular Formula
Molecular Weight 1033
Cat. No. B1578755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (1-9)
Molecular Weight1033
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Amyloid (1-9) Peptide: CAS 147529-30-4, Sequence DAEFRHDSG, and Procurement-Quality Specifications


beta-Amyloid (1-9) is a synthetic N-terminal fragment of the amyloid-beta (Aβ) peptide, comprising amino acid residues 1–9 with the single-letter sequence DAEFRHDSG (Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly) . The peptide has a molecular formula of C₄₂H₆₀N₁₄O₁₇ and a molecular weight of 1033.01 Da . It is supplied as a lyophilized powder with typical purity ≥95% by HPLC, stored at -20°C, and is soluble in water or DMSO . Critically, this fragment contains a functional B cell epitope but lacks known T cell epitopes, a distinction that underpins its primary procurement rationale in Alzheimer's disease vaccine research .

Why Generic Substitution of beta-Amyloid (1-9) with Longer Aβ Fragments Fails for Immunological and Biophysical Applications


Longer Aβ fragments such as Aβ(1-40) and Aβ(1-42) contain both B cell and T cell epitopes; their use as immunogens in the AN-1792 clinical trial was associated with meningoencephalitis in 6% (18/300) of patients, attributed to T cell-mediated autoimmune responses . In contrast, beta-Amyloid (1-9) retains the immunodominant B cell epitope within residues 1–9 while lacking the T cell epitopes found in the full-length peptide, making it a fundamentally different immunological reagent that cannot be functionally replaced by longer Aβ variants . Furthermore, the N-terminal 1-9 residues are structurally disordered in mature Aβ fibrils, meaning that aggregation and fibril polymorphism studies using full-length Aβ cannot isolate the contributions of this segment .

beta-Amyloid (1-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


B Cell Epitope Retention Without T Cell Reactivity: Aβ(1-9) vs. Full-Length Aβ(1-42) Immunological Safety Profile

The AN-1792 clinical trial using full-length Aβ(1-42) as the immunogen was halted after 6% of patients (18/300) developed meningoencephalitis, subsequently attributed to a T cell-mediated autoimmune response against T cell epitopes within the Aβ sequence . Beta-Amyloid (1-9) contains a functional B cell epitope capable of generating anti-Aβ antibodies but lacks known T cell epitopes . In direct comparative immunization studies, papillomavirus-like particles displaying Aβ residues 1-9 (Aβ-VLP) elicited high-titer anti-Aβ antibodies in rabbits and transgenic mice without inducing the autoimmune encephalitis associated with full-length Aβ immunization .

Alzheimer's vaccine B cell epitope T cell epitope autoimmune encephalitis immunotherapy

Aducanumab Binding Affinity: Aβ(1-9) Retains Near-Equivalent Recognition Compared to Full-Length Aβ(1-42)

In a direct comparative ELISA-based binding assay, the therapeutic antibody aducanumab bound to truncated Aβ(1-9) peptide with an EC50 of 0.54 nM, representing only a 1.4-fold reduction in affinity compared to the full-length Aβ(1-42) peptide (EC50 = 0.34 nM) . This is in stark contrast to more severely N-terminally truncated peptides: Aβ(4-42) showed an EC50 of 15 nM (41-fold reduction), Aβ(5-42) an EC50 of 36 nM (96-fold reduction), and Aβ(8-42) an EC50 of 150 nM (400-fold reduction) . The data demonstrate that the linear epitope for aducanumab spans residues 3–7 of Aβ, and that Aβ(1-9) retains essentially the complete binding epitope required for high-affinity antibody recognition .

aducanumab antibody binding epitope mapping EC50 Alzheimer's immunotherapy

Fibril Polymorphism Independence from N-Terminal Residues 1–9: Aβ(10-40) vs. Aβ(1-40) Comparison by Solid-State NMR

Paravastu et al. (2006) demonstrated through a direct comparative biophysical study that omission of residues 1–9 from full-length Aβ(1-40) — i.e., using Aβ(10-40) — did not prevent the peptide from forming amyloid fibrils or eliminate fibril polymorphism . Solid-state NMR and electron microscopy confirmed that Aβ(1-40) fibrils are structurally compatible with Aβ(10-40): Aβ(1-40) fibril fragments could seed the growth of Aβ(10-40) fibrils, with propagation of both fibril morphology and molecular structure . These findings establish that residues 1–9 are disordered in mature Aβ(1-40) fibrils and that fibril polymorphism is not a consequence of disorder in residues 1–9 .

amyloid fibril polymorphism solid-state NMR structural biology protein aggregation

Th2-Biased IgG Isotype Profile: Aβ(1-9) Immunization vs. Aβ(28-40) in APP Transgenic Mice

In a direct comparative immunization study of APP transgenic mice (Tg2576), Aβ(1-9) conjugated to Qβ bacteriophage and administered without adjuvant induced a strong IgG1 and IgG2b (Th2-type) immune response with lower IgG2a and IgG2c in all six immunized mice . In contrast, immunization with the C-terminal Aβ(28-40) peptide conjugated to the same Qβ platform elicited a predominantly IgG2b response with IgG1 titers similar to IgG2a and IgG2c, indicating a less polarized or mixed Th1/Th2 profile . A Th2-biased response (high IgG1/IgG2a ratio) is considered a safer immunological profile for Alzheimer's vaccines, as Th1-type responses are associated with the pro-inflammatory T cell reactions implicated in the AN-1792 meningoencephalitis cases .

Th2 immune response IgG isotype vaccine safety adjuvant-free active immunization

Superior Anti-Aβ IgG Antibody Titers: Aβ(1-9) vs. Aβ(28-40) Immunogen Performance in Tg2576 Mice

In the same head-to-head immunization study, Aβ(1-9)-Qβ conjugate elicited an average anti-Aβ1-40 IgG antibody titer of 4.37 μg/mL (n = 6) after only two inoculations, compared to an average titer of 0.91 μg/mL (n = 6) for the Aβ(28-40)-Qβ conjugate — a 4.8-fold higher antibody response for the N-terminal fragment . Furthermore, Aβ(1-9) induced a robust anti-Aβ1-40 IgM response that was sustained from the second immunization through the final boost, with IgM titers much higher than the corresponding IgG response; the Aβ(28-40) vaccine completely failed to induce a detectable IgM response . Both vaccines reduced amyloid burden in the brain; however, Aβ(28-40) also significantly enhanced circulating total Aβ levels, a potentially confounding effect not observed with Aβ(1-9) .

antibody titer IgG quantification vaccine efficacy immunoassay amyloid-beta

Procurement-Relevant Application Scenarios for beta-Amyloid (1-9) Driven by Quantitative Differentiation Evidence


Safer Epitope Vaccine Development: Leveraging the B Cell Epitope Without T Cell Liability

Procurement of Aβ(1-9) is indicated for research groups designing next-generation Alzheimer's vaccines that require the immunodominant B cell epitope without the T cell epitopes responsible for the AN-1792 trial meningoencephalitis (6% incidence) . The peptide can be conjugated to virus-like particle (VLP) or bacteriophage platforms for adjuvant-free immunization protocols that generate strong Th2-biased IgG1 and IgG2b antibody responses, as demonstrated in APP transgenic mice . This scenario is supported by direct evidence that Aβ(1-9)-VLP immunization in rabbits and transgenic mice elicits high-titer anti-Aβ antibodies without autoimmune encephalitis .

Epitope Mapping and Therapeutic Antibody Binding Validation Using a Chemically Defined Minimal Epitope

Aβ(1-9) serves as a cost-efficient, chemically defined surrogate for full-length Aβ(1-42) in binding assays for aducanumab and other N-terminal-directed therapeutic antibodies. The peptide retains near-complete aducanumab epitope integrity (EC50 = 0.54 nM, only 1.4-fold reduced vs. full-length Aβ(1-42) EC50 = 0.34 nM), in marked contrast to Aβ(8-42) which shows a 400-fold reduction in binding . Researchers can use Aβ(1-9) for ELISA-based competition assays, surface plasmon resonance (SPR) binding kinetics, and epitope fine-mapping without the aggregation-related handling challenges of full-length Aβ peptides.

Dissecting N-Terminal Contributions to Aβ Aggregation and Fibril Polymorphism

Omission of residues 1–9 does not prevent Aβ from forming amyloid fibrils or eliminate fibril polymorphism, as established by solid-state NMR and electron microscopy comparing Aβ(1-40) with Aβ(10-40) . Aβ(1-9) is therefore procured alongside Aβ(10-40) or Aβ(1-40) in controlled biophysical studies to isolate the structural role of the N-terminal domain, which is disordered in mature fibrils. This combinatorial experimental design is essential for understanding whether N-terminal-targeting antibodies or small molecules can modulate fibril morphology through interactions with this solvent-exposed 'fuzzy coat' region.

Analytical Reference Standard for HPLC, Mass Spectrometry, and Immunoassay Calibration

With a well-defined monoisotopic mass of 1033.01 Da, a single defined sequence (DAEFRHDSG), and typical commercial purity ≥95% (up to >98% by HPLC), Aβ(1-9) serves as a reliable low-molecular-weight calibration standard for analytical workflows quantifying Aβ peptides in biological matrices . Its water solubility at 0.1–1.0 mg/mL in PBS-based buffers facilitates preparation of reproducible standard curves without the solubility challenges associated with full-length Aβ(1-42), which requires HFIP pretreatment or DMSO solubilization to prevent pre-analytical aggregation .

Quote Request

Request a Quote for beta-Amyloid (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.